N,N-Diethyl-D-gluconamide
Description
Structure
3D Structure
Properties
CAS No. |
93804-59-2 |
|---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
InChI Key |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for N,n Diethyl D Gluconamide
Development of Novel Synthetic Pathways to N,N-Diethyl-D-gluconamide
The primary route for the synthesis of this compound involves the aminolysis of D-glucono-δ-lactone with diethylamine (B46881). This reaction opens the lactone ring to form the desired amide. While this is a straightforward approach, modern synthetic chemistry seeks to enhance the efficiency, selectivity, and sustainability of this transformation through various innovative pathways.
Chemo- and Regioselective Approaches in Synthesis
The synthesis of this compound from D-gluconic acid or its lactone is inherently chemoselective, as the amine preferentially attacks the more electrophilic carbonyl carbon of the lactone or the activated carboxylic acid, leaving the multiple hydroxyl groups intact. The challenge of regioselectivity primarily arises in the context of derivatization of the final product, where the five hydroxyl groups present different levels of steric hindrance and electronic properties.
In the synthesis of related polyhydroxy amides, controlling the reaction conditions is paramount to prevent unwanted side reactions. For instance, in the presence of strong bases or high temperatures, the possibility of epimerization at carbon centers or dehydration could arise, although such reactions are not commonly reported for gluconamide (B1216962) synthesis under standard amidation conditions. The use of mild reaction conditions and appropriate activating agents for the carboxylic acid (if starting from gluconic acid itself) are key to ensuring high chemoselectivity.
Catalytic Synthesis Techniques for this compound
To overcome the limitations of traditional stoichiometric methods, which often require harsh conditions and generate significant waste, catalytic approaches for amide bond formation have gained considerable attention. These methods offer milder reaction conditions, higher efficiency, and better atom economy.
Organocatalysis provides a metal-free alternative for amide synthesis. While specific organocatalytic methods for this compound are not extensively documented, general principles of organocatalyzed amidation can be applied. For the ring-opening aminolysis of D-glucono-δ-lactone, weak organic bases such as triethylamine (B128534) (TEA) or stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could potentially catalyze the reaction by activating the amine nucleophile.
Boric acid and its derivatives have emerged as effective organocatalysts for the direct amidation of carboxylic acids. orgsyn.orgrsc.org It is plausible that boric acid could catalyze the reaction between D-gluconic acid and diethylamine by activating the carboxylic acid group.
Table 1: Plausible Organocatalytic Approaches for this compound Synthesis (Note: The following table presents hypothetical reaction conditions based on general organocatalytic amidation methods, as specific data for this compound is limited.)
| Catalyst | Starting Material | Amine | Solvent | Temperature (°C) | Potential Yield |
| Boric Acid (10 mol%) | D-Gluconic Acid | Diethylamine | Toluene (with Dean-Stark) | 110 | High |
| DBU (cat.) | D-Glucono-δ-lactone | Diethylamine | Acetonitrile | 25-50 | Moderate to High |
Various transition metal catalysts have been developed for direct amidation reactions. diva-portal.orgmdpi.com For instance, gold nanoparticles supported on ceria (Au/CeO2) have been shown to catalyze the aerobic oxidative amidation of unprotected carbohydrates with amines at room temperature. acs.org This method could provide a direct route from D-glucose to this compound in a one-pot reaction.
Ruthenium-based pincer complexes have also been demonstrated to be effective for the dehydrogenative amidation of alcohols and amines. nih.gov Applying this to the synthesis of this compound could involve the coupling of a protected form of gluconic acid (as an alcohol precursor) with diethylamine. Zirconium compounds have also been utilized as catalysts in amidation reactions for the synthesis of pharmaceuticals. researchgate.net
Table 2: Potential Metal-Mediated Synthetic Routes to this compound (Note: This table illustrates potential applications of known metal-catalyzed amidation methods to the synthesis of this compound.)
| Catalyst System | Starting Material | Amine | Conditions | Potential Advantages |
| Au/CeO2 | D-Glucose | Diethylamine | O2, Room Temperature | One-pot from glucose, mild conditions |
| Ru-PNN Pincer Complex | D-Gluconic Acid | Diethylamine | Dehydrogenative coupling | High efficiency |
| Zirconium(IV) chloride | D-Gluconic Acid | Diethylamine | Heat | Application in complex molecule synthesis |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of non-toxic solvents, solvent-free conditions, and energy-efficient processes.
Solvent-free reactions offer significant environmental benefits by eliminating solvent waste. The direct reaction of D-glucono-δ-lactone, a solid, with liquid diethylamine could potentially be carried out without a solvent, possibly with gentle heating or microwave irradiation to facilitate the reaction. Microwave-assisted organic synthesis has been shown to accelerate amide formation under solvent-free conditions, often with a catalyst like ceric ammonium (B1175870) nitrate. nih.gov
Water is an ideal green solvent, and since D-glucono-δ-lactone and diethylamine are both water-soluble, conducting the synthesis in an aqueous medium is a viable and environmentally friendly option. In water, D-glucono-δ-lactone exists in equilibrium with D-gluconic acid, both of which can react with diethylamine to form the amide. fao.orgwikipedia.org
Table 3: Green Synthetic Approaches to this compound (Note: The following are proposed green synthetic conditions based on established principles.)
| Method | Starting Material | Amine | Conditions | Key Green Advantage |
| Solvent-Free | D-Glucono-δ-lactone | Diethylamine | 50-80 °C or Microwave | No solvent waste |
| Aqueous Synthesis | D-Glucono-δ-lactone | Diethylamine | Water, Room Temperature | Use of a benign solvent |
Derivatization Strategies for this compound
The polyhydroxy nature of this compound makes it a candidate for various derivatization reactions targeting the hydroxyl groups. These modifications can be used to alter its physical properties or for analytical purposes, such as enhancing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Common derivatization reactions for hydroxyl groups include:
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH groups to -OSi(CH3)3 groups. This significantly increases the volatility of the compound.
Acylation: Esterification of the hydroxyl groups using acylating agents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This can also improve volatility and introduce fluorine atoms for enhanced detection in certain analytical techniques.
Alkylation: Conversion of the hydroxyl groups to ethers, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).
The choice of derivatization reagent and conditions would influence the degree of substitution and the regioselectivity, with the primary hydroxyl group at the C6 position being the most sterically accessible and therefore likely the most reactive.
Energy-Efficient Synthetic Processes and Atom Economy Studies
The primary and most direct route to this compound is the aminolysis of D-glucono-δ-lactone with diethylamine. This reaction involves the nucleophilic attack of the amine on the ester carbonyl of the lactone, leading to ring-opening and the formation of the corresponding amide.
From an energy-efficiency perspective, this synthesis is highly favorable as it can often be performed under mild conditions. The reaction does not typically require high temperatures or pressures. Recent advancements in synthetic methodology have demonstrated that the aminolysis of unprotected sugar lactones can be achieved rapidly and efficiently through mechanosynthesis. mdpi.com This solvent-free approach, utilizing techniques such as ball milling, significantly reduces energy consumption associated with solvent heating and removal. mdpi.com Furthermore, the use of catalysts can enhance reaction rates at lower temperatures, further improving the energy efficiency of the process. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been reported as an effective catalyst for lactone aminolysis under mild conditions. nih.govacs.org
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from D-glucono-δ-lactone and diethylamine is an addition reaction, which is inherently atom-economical. In this process, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. mdpi.comjocpr.comwordpress.com
| Reactant | Molecular Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product |
|---|---|---|---|
| D-glucono-δ-lactone | C6H10O6 | 178.14 | All |
| Diethylamine | C4H11N | 73.14 | All |
| Total Reactant Mass | 251.28 | ||
| Product (this compound) | C10H21NO6 | 251.28 | |
| Atom Economy (%) | (251.28 / 251.28) * 100 = 100% |
Stereoselective and Asymmetric Synthesis of this compound Analogues
The synthesis of enantiomerically pure this compound and its analogues heavily relies on chiral pool strategies. The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Carbohydrates, such as D-glucose, are prominent members of the chiral pool. scripps.eduorganic-chemistry.orgnih.gov
D-glucono-δ-lactone, the direct precursor to this compound, is easily prepared from D-glucose. scripps.edu The stereochemical integrity of the multiple chiral centers in D-glucose is preserved in D-glucono-δ-lactone. Consequently, the synthesis of this compound via aminolysis of this lactone directly yields the desired enantiopure product without the need for chiral auxiliaries or asymmetric catalysts. This approach is highly efficient for locking in the desired stereochemistry of the gluconyl backbone.
The synthesis of this compound itself from D-glucono-δ-lactone is a stereospecific reaction, as the existing stereocenters of the lactone are not altered during the aminolysis process. However, the synthesis of analogues of this compound can involve the creation of new stereocenters, necessitating the use of diastereoselective and enantioselective methodologies.
For instance, if an analogue with a modified sugar backbone is desired, a diastereoselective reaction could be employed on a precursor to D-glucono-δ-lactone. The choice of reagents and reaction conditions would be crucial in controlling the stereochemical outcome. An example of this can be seen in the synthesis of C-glycosyl compounds of N-acetylneuraminic acid from D-gluconolactone, which involves a highly diastereoselective chain extension step. nih.gov
Furthermore, if a chiral amine were to be used in the aminolysis of D-glucono-δ-lactone, a pair of diastereomers could be formed. The selectivity for one diastereomer over the other would depend on the steric and electronic interactions in the transition state of the reaction. While the synthesis of this compound uses an achiral amine (diethylamine), the synthesis of certain analogues could benefit from the use of chiral amines and diastereoselective reaction conditions.
Functionalization and Derivatization of the this compound Scaffold
The polyhydroxylated backbone of this compound offers numerous sites for covalent modification, allowing for extensive structural diversification. The primary and secondary hydroxyl groups can be selectively functionalized to introduce a wide range of chemical moieties, thereby altering the molecule's polarity, solubility, and biological activity.
Common covalent modification strategies include:
Esterification: The hydroxyl groups can be converted to esters using acid chlorides or anhydrides. This can be used to introduce both simple alkyl chains and more complex functionalities.
Etherification: The formation of ether linkages, for example, through Williamson ether synthesis, can be used to append various groups to the gluconamide scaffold.
Protection/Deprotection Chemistry: Selective protection of certain hydroxyl groups allows for regioselective modifications at other positions. For example, the formation of acetals or silyl (B83357) ethers can be used to temporarily block specific hydroxyls.
Oxidation: Selective oxidation of primary or secondary hydroxyl groups can introduce ketone or aldehyde functionalities, which can then be used for further derivatization, such as reductive amination.
These strategies enable the synthesis of a diverse library of this compound analogues with tailored properties.
The chemical modification of the this compound scaffold can lead to the development of novel materials with specific applications. The combination of a hydrophilic sugar backbone and a modifiable amide group makes it an attractive building block for various functional materials.
For example, the introduction of long alkyl chains through esterification or etherification of the hydroxyl groups, or by synthesizing analogues with different N-alkyl substituents, can impart amphiphilic properties to the molecule. Such analogues of this compound could self-assemble into micelles or vesicles, making them potentially useful as surfactants or drug delivery vehicles. Homologous series of N,N-di-n-alkyl-substituted amides derived from D-glucono-δ-lactone have been synthesized and shown to possess surface-active properties. nih.gov
Furthermore, gluconamides have been explored for their utility in personal care products. For instance, certain gluconamide derivatives are components of hair care formulations designed to strengthen hair fibers. nih.govacs.org This suggests that modified this compound could be developed for applications in cosmetics and biomaterials. The ability to form extensive hydrogen bond networks, a characteristic of polyhydroxylated compounds, can also be exploited in the design of hydrogels and other biocompatible materials. The synthesis of poly-γ-glutamic acid and its applications in biomedical materials serves as an example of how amide-containing biopolymers can be utilized. mdpi.com
Methodologies for Structural Elucidation and Conformational Analysis of N,n Diethyl D Gluconamide
Advanced Spectroscopic Techniques for N,N-Diethyl-D-gluconamide Research
Modern spectroscopy provides powerful, non-destructive methods to probe the intricate structural details of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools, offering complementary information regarding the molecule's constitution and spatial arrangement.
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution and in the solid state. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon skeleton and the attached protons, providing unambiguous evidence of the molecule's structure.
For this compound, 1D NMR (¹H and ¹³C) provides initial information on the number and chemical environment of protons and carbons. Due to the complexity of the gluconamide (B1216962) chain, signals in the 1D ¹H NMR spectrum, particularly those of the C2-C5 protons, are often overlapped. Therefore, 2D NMR techniques are essential for complete and unambiguous assignment.
Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound The following table presents predicted chemical shifts (δ) in parts per million (ppm) based on known values for D-gluconic acid derivatives and N,N-diethylamides. These values serve as a basis for discussing 2D NMR correlations.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~174 |
| C2 | ~4.1-4.2 | ~72 |
| C3 | ~3.6-3.7 | ~73 |
| C4 | ~3.7-3.8 | ~71 |
| C5 | ~3.5-3.6 | ~74 |
| C6 | ~3.6 & ~3.8 (diastereotopic) | ~64 |
| N-CH₂ | ~3.3 & ~3.4 (diastereotopic) | ~41 & ~42 |
| CH₃ | ~1.1 & ~1.2 (diastereotopic) | ~13 & ~14 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure of this compound by establishing correlations between different nuclei.
Correlation SpectroscopY (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is instrumental in tracing the proton sequence along the gluconamide backbone. Key expected correlations would be observed between H2-H3, H3-H4, H4-H5, and H5-H6. Additionally, a correlation between the N-CH₂ methylene (B1212753) protons and the -CH₃ methyl protons of the ethyl groups would confirm the structure of the diethylamide moiety.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already-assigned ¹H signals. For instance, the proton signal at ~4.1 ppm (H2) would show a cross-peak with the carbon signal at ~72 ppm (C2), confirming their direct bond. This technique would be used to assign each carbon atom in the gluconamide chain and the diethylamide group. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting molecular fragments that are not directly linked by proton-proton couplings. In this compound, a key HMBC correlation would be observed between the N-CH₂ protons and the C1 carbonyl carbon (~174 ppm). This correlation unambiguously links the diethylamide group to the gluconic acid backbone. Further correlations, such as from H2 to C1 and C3, and from H3 to C2 and C4, would confirm the connectivity along the chain. researchgate.netarxiv.org
Table of Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H2 ↔ H3, H3 ↔ H4, etc. | Connectivity of the gluconamide carbon chain |
| N-CH₂ ↔ CH₃ | Structure of the ethyl groups | |
| HSQC | H2 ↔ C2, H3 ↔ C3, etc. | Direct C-H attachments for all non-quaternary carbons |
| N-CH₂ ↔ N-CH₂ | ||
| CH₃ ↔ CH₃ | ||
| HMBC | N-CH₂ ↔ C1 (Carbonyl) | Linkage of diethylamide group to the gluconate chain |
| H2 ↔ C1 | Position of the first chiral center relative to the amide |
The conformational flexibility of this compound arises from rotation around several single bonds: the C-C bonds of the sugar backbone, the C1-N amide bond, and the N-C bonds of the ethyl groups. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are experiments that detect protons that are close in space (< 5 Å), providing crucial information about the molecule's preferred three-dimensional shape. mdpi.com
The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of spatial proximity. mdpi.com Key areas of conformational interest in this compound include:
Amide Bond Conformation: Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to possible cis and trans isomers. NOESY can distinguish between these by observing correlations between the H2 proton and the N-CH₂ protons.
Sugar Chain Folding: The flexible polyol chain can adopt various folded or extended conformations. NOESY correlations between non-adjacent protons (e.g., H2 and H4, or H3 and H5) would indicate a folded conformation in that region.
Orientation of Ethyl Groups: The orientation of the two ethyl groups relative to each other and to the rest of the molecule can be determined by observing NOEs between the protons of the two different ethyl groups.
ROESY is often used for medium-sized molecules where the NOE effect might be close to zero, ensuring that spatial correlations can be reliably detected.
While the aforementioned NMR techniques are typically applied to solutions, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution ¹³C spectra of solid this compound can be obtained. nih.govamanote.com
Solid-state NMR is particularly useful for:
Identifying Polymorphism: If this compound can crystallize in different forms (polymorphs), these forms will often give distinct ¹³C ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice. researchgate.net
Characterizing Conformation in the Solid State: Chemical shifts in ssNMR are highly sensitive to the local conformation. amanote.com By comparing the solid-state spectrum to solution-state data and theoretical calculations, the specific conformation (e.g., the torsion angles of the sugar chain) adopted in the crystal can be determined. Studies on other carbohydrates have shown that distinct signals for anomers or different linkage conformations can be resolved. nih.gov
Analyzing Intermolecular Interactions: ssNMR can probe intermolecular hydrogen bonding networks, which are crucial in defining the crystal structure of a polyhydroxylated compound like this compound.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also offer structural insights. nih.gov Upon ionization, the this compound molecular ion can be induced to break apart in a predictable manner. Analyzing the masses of the resulting fragment ions helps to piece together the molecular structure.
For this compound, characteristic fragmentation patterns would involve:
Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage of the C1-N bond or the bonds adjacent to the nitrogen.
Cleavage Along the Sugar Chain: The polyol chain can undergo successive losses of water (H₂O) or small fragments like C₂H₄O₂. Cross-ring cleavages are also possible and provide detailed information about the sugar structure. nih.gov
Loss of Ethyl Groups: Fragmentation often occurs via alpha-cleavage in amines and amides, which would correspond to the loss of an ethyl radical from the nitrogen. miamioh.edu
Table of Predicted Key Mass Fragments for this compound
| m/z Value (Hypothetical) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 252.1441 | [M+H]⁺ | Protonated molecular ion |
| 234.1340 | [M+H - H₂O]⁺ | Loss of water from the sugar chain |
| 180.0866 | [M+H - C₂H₅NO - H₂O]⁺ | Cleavage of amide bond and loss of water |
| 100.0757 | [C₅H₁₀NO]⁺ | Fragment containing the diethylamide group |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.
The molecular formula of this compound is C₁₀H₂₁NO₆. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental mass that can be compared to the theoretical value. A match within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.
HRMS Verification Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO₆ |
| Theoretical Monoisotopic Mass (M) | 251.136887 u |
| Theoretical m/z for [M+H]⁺ | 252.144162 u |
Mass Spectrometry (MS) Based Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, MS/MS provides critical information for confirming its identity and elucidating its structural connectivity. The process involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
The fragmentation of this compound is expected to proceed through characteristic pathways, primarily involving cleavages of the glycosidic bond and losses from the diethylamide group. Key fragmentation patterns observed for similar N-acetylhexosamines and other glycosylated compounds can be extrapolated to predict the behavior of this compound. nih.gov
A primary fragmentation pathway involves the loss of water molecules from the gluconyl moiety. Subsequent cleavages can occur along the carbon chain of the sugar, leading to a series of fragment ions. Another significant fragmentation pathway involves the diethylamide group. The cleavage of the C-N bond can result in the loss of the diethylamino group or smaller fragments like ethene through McLafferty rearrangement.
Table 1: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |
| 264.17 | 246.16 | H₂O | Loss of a water molecule from the gluconyl chain |
| 264.17 | 228.15 | 2 * H₂O | Loss of two water molecules from the gluconyl chain |
| 264.17 | 192.11 | C₂H₅NO + H₂O | Cleavage of the amide bond and loss of water |
| 264.17 | 163.08 | C₄H₁₀N + H₂O | Loss of the diethylamino group and water |
| 264.17 | 100.10 | C₆H₁₁O₅ | Loss of the dehydroxylated gluconyl moiety |
| 264.17 | 72.08 | C₁₀H₁₉O₆ | Diethylamino fragment ion |
Note: The m/z values are hypothetical and based on the chemical formula C₁₀H₂₁NO₆. Actual values may vary based on experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational structure.
Fourier-Transform Infrared (FT-IR) Spectroscopic Methodologies
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, FT-IR is instrumental in identifying its key chemical features. researchgate.net
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the gluconyl backbone. The C-H stretching vibrations of the alkyl chains will appear around 2970-2850 cm⁻¹. A strong absorption band around 1630 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide group (Amide I band). researchgate.net The C-N stretching vibration of the amide group typically appears in the 1450-1350 cm⁻¹ region. The C-O stretching vibrations of the hydroxyl groups and the C-C skeletal vibrations will produce a complex pattern of bands in the fingerprint region (1400-600 cm⁻¹).
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H stretching | Hydroxyl groups |
| 2973 (asymmetric) | C-H stretching | CH₃ groups |
| 2931 (symmetric) | C-H stretching | CH₂ groups |
| 1635 (strong) | C=O stretching (Amide I) | Tertiary Amide |
| 1450-1350 | C-N stretching | Amide |
| 1100-1000 | C-O stretching | Alcohols |
Note: Wavenumbers are based on data from similar compounds like N,N-diethyl-m-toluamide and gluconamide derivatives and may vary slightly for this compound. researchgate.netresearchgate.net
Raman Spectroscopic Methodologies
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and skeletal vibrations, providing valuable insights into the conformational structure of molecules. nih.gov
In the Raman spectrum of this compound, the C-C and C-O skeletal vibrations of the gluconyl chain are expected to be prominent, offering information about its conformation in the solid state or in solution. The amide I band (C=O stretch) will also be present, and its position can be sensitive to hydrogen bonding and the local environment. mdpi.com The C-H bending and stretching modes of the diethyl groups will also be observable. By analyzing the Raman spectra under different conditions (e.g., temperature, solvent), it is possible to study conformational changes in the molecule.
Crystallographic Methodologies for this compound and Its Derivatives
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Research
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. carleton.eduwikipedia.org This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu
For this compound, growing a suitable single crystal is the first and often most challenging step. wikipedia.org Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is collected and analyzed. wikipedia.org The analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the positions of the atoms can be determined. nih.gov
This technique would unambiguously confirm the 'D' configuration of the gluconamide moiety. Furthermore, it would reveal the precise conformation of the gluconyl chain and the diethylamide group in the solid state. The analysis also provides insights into the intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amide groups, which dictate the molecular packing in the crystal lattice. researchgate.net
Table 3: Expected Crystallographic Data from Single Crystal X-ray Diffraction of this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁, C2 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-O, C-C) |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining molecular conformation |
| Absolute Configuration | Confirmation of the D-configuration at chiral centers |
| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds |
| Molecular Packing | Arrangement of molecules in the crystal lattice |
Powder X-ray Diffraction (PXRD) for Polymorphism and Supramolecular Assembly Characterization Methodologies
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. omicsonline.org It is particularly useful for identifying different crystalline forms (polymorphs) of a compound and for quality control in pharmaceutical and materials science. mdpi.com
In the context of this compound, PXRD would be employed to analyze a polycrystalline sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the scattering angle. Each crystalline phase of a compound produces a unique PXRD pattern, characterized by the positions and relative intensities of the diffraction peaks. omicsonline.org
PXRD is a primary tool for studying polymorphism, which is the ability of a substance to exist in two or more crystalline forms. mdpi.comrsc.org Different polymorphs of this compound would exhibit distinct PXRD patterns. By systematically studying the PXRD patterns of samples crystallized under different conditions, different polymorphs can be identified and characterized. researchgate.net Furthermore, PXRD can provide information about the degree of crystallinity of a sample and can be used to study supramolecular assemblies, which are ordered structures formed through non-covalent interactions. nih.gov
Chiroptical Spectroscopic Research: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
Chiroptical spectroscopy is a powerful tool for studying chiral molecules like this compound, providing detailed information about their three-dimensional structure. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A non-zero ECD signal is only observed for chiral molecules at wavelengths where they absorb light. The resulting spectrum is characterized by positive or negative bands, known as Cotton effects, which are highly sensitive to the molecule's stereochemistry.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. All chiral molecules exhibit an ORD spectrum. The spectrum shows a plain curve in regions where the molecule does not absorb light and exhibits anomalous dispersion, also known as a Cotton effect, in regions of absorption.
Together, ECD and ORD provide a comprehensive picture of a molecule's chirality and conformation in solution.
Application of ECD in Chirality Assignment Research
Electronic Circular Dichroism is a primary method for determining the absolute configuration of chiral molecules. For this compound, which has a defined stereochemistry derived from D-gluconic acid, ECD can be used to confirm its absolute configuration and study its conformational preferences in solution.
The process typically involves both experimental measurement and theoretical calculation of the ECD spectrum. The experimental spectrum is recorded using a spectropolarimeter. For a molecule like this compound, the chromophore of interest is the amide group. The n → π* and π → π* electronic transitions of the amide will give rise to ECD signals.
To assign the absolute configuration, the experimental spectrum is compared with a theoretically calculated spectrum for a known configuration (in this case, the D-configuration). The theoretical spectrum is generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). This involves first performing a conformational search to identify the most stable conformers of the molecule in solution. The ECD spectrum of each significant conformer is then calculated, and a Boltzmann-weighted average spectrum is generated.
A good match between the experimental and the calculated spectrum for the D-enantiomer confirms the absolute configuration. Any significant deviations can indicate strong solvent effects or the presence of unexpected conformers.
Hypothetical ECD Data for this compound
The following table illustrates the type of data that would be obtained from an ECD analysis. The sign and magnitude of the Cotton effects are crucial for stereochemical assignment.
| Electronic Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Cotton Effect Sign |
| n → π | ~220 | +5000 | Positive |
| π → π | ~195 | -12000 | Negative |
Note: This data is illustrative and not based on experimental results.
ORD for Stereochemical Analysis Methodologies
Optical Rotatory Dispersion provides complementary information to ECD for stereochemical analysis. The shape of the ORD curve, particularly in the region of a Cotton effect, is directly related to the stereochemistry of the molecule.
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that the two spectra are mathematically interconvertible.
The analysis of the ORD spectrum of this compound would focus on the Cotton effect associated with the amide chromophore. The sign of the Cotton effect can be correlated to the absolute configuration using empirical rules, such as the octant rule for amides, or more reliably through comparison with theoretically calculated ORD curves.
Similar to ECD analysis, computational methods are employed to calculate the ORD spectrum for the stable conformers of this compound. The comparison of the experimental ORD curve with the calculated one allows for the confirmation of the absolute configuration and provides insights into the molecule's conformational equilibrium.
Hypothetical ORD Data for this compound
This table presents hypothetical data points from an ORD spectrum, illustrating a positive Cotton effect.
| Wavelength (nm) | Specific Rotation ([α]) |
| 250 | +800 |
| 235 (Peak) | +2500 |
| 225 | 0 |
| 215 (Trough) | -1500 |
| 200 | -500 |
Note: This data is illustrative and not based on experimental results.
Theoretical and Computational Investigations of N,n Diethyl D Gluconamide Systems
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic characteristics and potential reactivity of N,N-Diethyl-D-gluconamide. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for a detailed examination of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry. By using hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p), researchers can accurately predict key structural parameters. nih.govnih.gov
The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov From this optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. Other properties, such as the molecular dipole moment and the distribution of atomic charges, can also be computed to understand the molecule's polarity and electrostatic potential. researchgate.net
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -935.123 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.85 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | 1.15 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 8.00 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 4.21 | B3LYP/6-311++G(d,p) |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For situations demanding higher accuracy, ab initio wavefunction-based methods are utilized. columbia.edu Unlike DFT, which relies on an approximate exchange-correlation functional, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are systematically improvable and can converge towards the exact solution of the Schrödinger equation. columbia.edu
These methods are computationally more intensive than DFT and are often applied to smaller, representative fragments of this compound or used to benchmark the results obtained from DFT calculations. researchgate.netcolumbia.edu High-accuracy calculations are crucial for generating precise potential energy surfaces, which are essential for understanding reaction mechanisms and conformational energy landscapes. They provide a "gold standard" reference for validating the performance of less computationally demanding methods. columbia.edu
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. chemrxiv.orgscirp.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax). scirp.org
Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies are obtained. researchgate.net These frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups, such as the C=O stretch of the amide and the O-H stretches of the hydroxyl groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions are highly sensitive to the molecular conformation and are instrumental in analyzing experimental NMR data. researchgate.net
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency (cm-1) | 1645 | C=O stretch (Amide I) |
| IR Spectroscopy | Vibrational Frequency (cm-1) | 3350-3500 | O-H stretch |
| 13C NMR | Chemical Shift (ppm) | 172.5 | Carbonyl Carbon (C=O) |
| 1H NMR | Chemical Shift (ppm) | 3.4 - 3.6 | -CH2- (Ethyl groups) |
| UV-Vis (TD-DFT) | λmax (nm) | 215 | n → π* transition |
Conformational Analysis and Energy Landscapes through Computational Modeling
The flexibility of the gluconamide (B1216962) backbone and the diethylamino group means that this compound can adopt numerous conformations. Computational modeling is essential for exploring this conformational space and understanding the molecule's dynamic behavior.
Molecular Mechanics and Force Field Development for this compound
While quantum mechanical methods are highly accurate, their computational cost makes them impractical for studying the large-scale conformational dynamics of flexible molecules. Molecular Mechanics (MM) offers a more efficient alternative. nih.gov In MM, the molecule is treated as a collection of atoms connected by springs, and its potential energy is calculated using a classical mechanical function known as a force field.
A significant challenge for this compound is the need for a well-parameterized force field that can accurately describe both the carbohydrate-like gluconyl chain and the N,N-diethylamide moiety. Standard force fields like AMBER or CHARMM may require refinement. The development of a specific force field would involve parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) by fitting them to high-quality quantum chemical data and experimental results. nih.govnih.gov For instance, the rotational barriers around the C-N amide bond and the various C-C bonds in the sugar backbone are critical parameters that must be accurately represented to model the molecule's flexibility correctly. nih.gov
Molecular Dynamics (MD) Simulations of this compound in Solution and Condensed Phases
Molecular Dynamics (MD) simulations use the force fields described above to simulate the movement of atoms over time by solving Newton's equations of motion. mdpi.com This technique allows for the exploration of the conformational energy landscape of this compound in various environments, such as in an aqueous solution. supsi.ch
| Dihedral Angle | Description | Conformation | Population (%) |
|---|---|---|---|
| ω (Cα-C-N-Cα) | Amide Bond | trans (~180°) | >98 |
| cis (~0°) | <2 | ||
| φ (O5-C5-C6-O6) | Hydroxymethyl Group | gauche-gauche (gg) | 55 |
| gauche-trans (gt) | 40 | ||
| trans-gauche (tg) | 5 |
Computational Studies of Intermolecular Interactions and Self-Assembly Processes
The structure of this compound, with its multiple hydroxyl groups and amide functionality, suggests a high propensity for forming complex intermolecular networks through hydrogen bonding. Understanding these interactions is fundamental to predicting its behavior in various environments.
Binding Energy Calculations for Host-Guest Systems
Computational methods are instrumental in quantifying the strength of non-covalent interactions in host-guest chemistry. Techniques such as Density Functional Theory (DFT) or high-level ab initio calculations could be employed to determine the binding energy of this compound with various host molecules. Such studies would involve the geometric optimization of the individual molecules (host and guest) and the resulting complex, followed by the calculation of the energy difference.
Hypothetical Data Table for Future Research: Binding Energies of this compound with Cyclodextrins
| Host Molecule | Computational Method | Basis Set | Calculated Binding Energy (kcal/mol) |
| α-Cyclodextrin | B3LYP-D3 | 6-31G(d,p) | Data to be determined |
| β-Cyclodextrin | B3LYP-D3 | 6-31G(d,p) | Data to be determined |
| γ-Cyclodextrin | B3LYP-D3 | 6-31G(d,p) | Data to be determined |
This table illustrates the type of data that could be generated from future computational studies.
Simulation of Aggregation and Supramolecular Architecture Formation
Molecular dynamics (MD) simulations are a powerful tool for observing the spontaneous self-assembly of molecules into larger aggregates and supramolecular structures. For this compound, MD simulations could reveal how individual molecules organize in solution, potentially forming micelles, fibers, or other complex architectures. These simulations can provide atomistic-level detail on the role of hydrogen bonding and hydrophobic interactions in driving the aggregation process.
Computational Structure-Property Relationship Studies for Material Science Applications
Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. Developing such models for this compound and its analogues could accelerate the design of new materials with desired characteristics.
Descriptor Generation for this compound Analogues
The first step in QSPR modeling is the calculation of molecular descriptors. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, solvent accessible surface area). For a series of this compound analogues, where functional groups are systematically varied, a wide range of descriptors would be calculated using specialized software.
Hypothetical Data Table for Future Research: Molecular Descriptors for this compound Analogues
| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| N,N-Dimethyl-D-gluconamide | Data to be calculated | Data to be calculated | Data to be calculated |
| N,N-Dipropyl-D-gluconamide | Data to be calculated | Data to be calculated | Data to be calculated |
| N,N-Diethyl-L-gluconamide | Data to be calculated | Data to be calculated | Data to be calculated |
This table represents a subset of the descriptors that would be generated in a QSPR study.
Predictive Modeling for Material Performance and Design
Once descriptors are generated and experimental data for a particular property (e.g., solubility, thermal stability, viscosity) are collected, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a predictive model. Such a model could then be used to estimate the performance of novel, unsynthesized analogues of this compound, guiding experimental efforts toward the most promising candidates for specific material science applications.
Molecular Recognition, Supramolecular Chemistry, and Assembly of N,n Diethyl D Gluconamide
Investigation of Host-Guest Interactions with N,N-Diethyl-D-gluconamide
Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule or ion. The specific binding is driven by various non-covalent interactions. The structure of this compound, with its flexible carbon chain and multiple donor/acceptor sites, suggests potential for acting as a host for various guests.
The this compound molecule contains several potential coordination sites for metal ions, including the oxygen atom of the amide carbonyl group and the oxygen atoms of the hydroxyl groups along the gluconyl chain. The amide moiety and adjacent hydroxyl groups can act as a bidentate chelate, a common binding motif for metal ions.
While specific studies detailing the complexation of this compound with particular metal ions are not extensively documented in publicly available research, the known coordination chemistry of amides and polyols provides a basis for expected interactions. Lanthanide and transition metal ions, which have a high affinity for oxygen donor ligands, are potential candidates for forming stable complexes. The binding affinity and coordination geometry would be influenced by factors such as the nature of the metal ion (its size, charge, and Lewis acidity), the solvent, and the pH of the medium.
Similarly, the potential for this compound to act as a host for small organic substrates exists. The hydrophobic pocket formed by the diethyl groups and parts of the alkyl chain, combined with the hydrogen-bonding capabilities of the hydroxyl groups, could facilitate the encapsulation of complementary guest molecules. These interactions are fundamental to applications in areas such as chemical sensing and separations.
Non-covalent interactions are the primary driving forces behind the molecular recognition and self-assembly phenomena observed in supramolecular systems. The structure of this compound is rich in functional groups capable of engaging in these interactions.
Hydrogen Bonding: The most significant non-covalent interaction for this molecule is hydrogen bonding. The gluconamide (B1216962) moiety features four hydroxyl (-OH) groups and one amide N-H group (if considering the tautomeric form, though the N,N-diethyl substitution precludes an N-H donor), which can act as hydrogen bond donors. The oxygen atoms of the hydroxyl groups and the carbonyl group are potent hydrogen bond acceptors. This extensive hydrogen-bonding capability is critical for both its interaction with other molecules and its self-assembly. Research on analogous N-alkyl-D-gluconamides has revealed highly organized hydrogen-bonding networks, including the formation of a "four-link homodromic cycle" within the crystal lattice, which stabilizes the molecular packing.
π-Stacking: this compound itself lacks aromatic rings, and therefore cannot participate in π-stacking interactions. However, it could potentially interact with aromatic guest molecules through other non-covalent forces like C-H•••π interactions, though these are generally weaker.
The interplay of these forces dictates the conformation of the molecule and its behavior in different environments.
Self-Assembly Phenomena and Supramolecular Architectures Based on this compound
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amphiphilic nature of this compound makes it a prime candidate for forming a variety of supramolecular architectures in solution and in the solid state.
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. Many sugar-based amphiphiles, including various functionalized gluconamides, are known to be excellent gelators for both water (hydrogels) and organic solvents (organogels).
The self-assembly process is typically driven by a combination of hydrogen bonding between the sugar headgroups and van der Waals interactions among the hydrophobic tails. This leads to the formation of elongated, fibrous structures that entangle to create the gel network. Although specific studies on the gelation properties of this compound are limited, the behavior of structurally similar N-alkyl-gluconamides strongly suggests its potential as a gelator. The balance between the hydrophilic gluconamide head and the hydrophobic diethylamide tail would determine its gelation efficiency in different solvents.
In aqueous solutions, amphiphilic molecules like this compound are expected to self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. Depending on the concentration, temperature, and ionic strength of the solution, various aggregates such as micelles or vesicles could form.
At interfaces, such as the air-water or oil-water interface, these molecules would orient themselves with the hydrophilic gluconyl headgroup in the aqueous phase and the hydrophobic diethylamide tail pointing towards the air or oil phase. This behavior is fundamental to their potential application as surfactants or emulsifiers.
The crystallization of this compound involves the arrangement of molecules into a highly ordered, three-dimensional lattice. This process is governed by the optimization of non-covalent interactions to achieve the most thermodynamically stable packing.
Table 1: Crystallographic Data for the Analogue Compound N-n-undecyl-D-gluconamide Data sourced from research on a structurally similar compound and presented for comparative purposes.
| Parameter | Value |
| Chemical Formula | C₁₇H₃₅O₆ |
| Space Group | P1 |
| a (Å) | 5.2267 |
| b (Å) | 19.628 |
| c (Å) | 4.7810 |
| α (°) | 93.23 |
| β (°) | 95.60 |
| γ (°) | 89.58 |
| Molecular Packing | Monolayer, head-to-tail |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. Many flexible organic molecules, particularly those with multiple hydrogen-bonding groups like amides, are known to exhibit rich polymorphism. The conformational flexibility of the gluconyl chain and the diethylamide group in this compound suggests that it could potentially exist in multiple polymorphic forms, depending on crystallization conditions such as the choice of solvent, temperature, and rate of cooling. Each polymorph would represent a different local minimum in the lattice energy landscape, with distinct molecular packing and intermolecular interactions.
Lack of Publicly Available Research on the Chiral Recognition Properties of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research specifically detailing the molecular recognition, supramolecular chemistry, and assembly of this compound, particularly concerning its role in chiral recognition and enantioselective interactions.
Extensive searches were conducted to locate studies on the enantiomeric discrimination capabilities of this compound and its development or application as a chiral selector in separation science. These inquiries yielded no specific results, indicating a significant gap in the existing scientific literature regarding the chiral recognition properties of this particular compound.
Therefore, it is not possible to provide an article on the "" with a focus on "Chiral Recognition and Enantioselective Interactions" as requested. The absence of primary research, detailed findings, and data tables directly related to this compound prevents the generation of scientifically accurate content for the specified sections and subsections.
Further research would be required to be initiated on this compound to elucidate its potential for chiral recognition and its applications in separation science. At present, the scientific community has not published any work that would allow for a detailed discussion on this subject.
Applications of N,n Diethyl D Gluconamide in Advanced Materials and Catalysis Research
N,N-Diethyl-D-gluconamide in Polymer Science and Functional Materials
The polyhydroxylated and chiral nature of this compound provides a unique platform for the design of novel polymers and functional materials with tailored properties.
As Monomers for Novel Polymer Synthesis
While the direct polymerization of this compound is not extensively documented, research on analogous sugar-based amides demonstrates several viable strategies for its incorporation into polymer chains. These methods typically involve the chemical modification of the gluconamide (B1216962) structure to introduce a polymerizable group.
One prominent strategy is the synthesis of vinyl monomers from D-glucono-1,5-lactone, the precursor to gluconamides. This can be achieved by reacting the lactone with a functional amine, such as p-vinylbenzylamine, to yield a polymerizable N-p-vinylbenzyl-D-gluconamide monomer. nih.gov This monomer can then undergo radical polymerization to create water-soluble polymers with pendant gluconamide moieties. nih.gov A similar approach involves reacting methacrylic acid with a diamine, followed by the in-situ amidation of the sugar lactone, to produce gluconamidoalkyl ammonium (B1175870) methacrylate (B99206) monomers capable of free-radical polymerization and copolymerization. nih.gov
Another successful route is the vinyl addition polymerization of norbornenyl gluconamide (NBGA), synthesized by the ring-opening of δ-gluconolactone with norbornenyl methylamine. lumenlearning.com Palladium catalysts can effectively polymerize this monomer to yield high-molecular-weight, water-soluble polymers. lumenlearning.com
Condensation polymerization also presents a valid pathway. For instance, polyhydroxypolyamides have been created by polymerizing methyl D-glucarate 1,4-lactone with specialized diamines that are themselves characterized as bis(D-gluconamides). tcd.ie Furthermore, the development of poly-amido-saccharides (PASs) through the anionic ring-opening polymerization of β-lactam sugar monomers showcases a novel method to create polymers with amide-linked sugar units, offering precise control over the polymer's molecular weight and structure. researchgate.netresearchgate.net
These methodologies highlight the potential of this compound as a monomer. By attaching a polymerizable group to its structure, it could be readily integrated into a variety of polymer architectures, imparting properties such as hydrophilicity, chirality, and biocompatibility.
Table 1: Polymerization Strategies for Gluconamide-Containing Polymers
| Polymerization Strategy | Monomer Type | Polymerization Mechanism | Resulting Polymer |
|---|---|---|---|
| Vinyl Polymerization | N-p-vinylbenzyl-D-gluconamide | Radical Polymerization | Poly(N-p-vinylbenzyl-D-gluconamide) nih.gov |
| Vinyl Addition Polymerization | Norbornenyl gluconamide (NBGA) | Palladium-Catalyzed Addition | Poly(NBGA) lumenlearning.com |
| Condensation Polymerization | Methyl D-glucarate 1,4-lactone & bis(D-gluconamide)-diamines | Condensation | Poly(4-alkyl-4-azaheptamethylene-D-glucaramides) tcd.ie |
| Ring-Opening Polymerization | β-Lactam sugar monomer | Anionic Ring-Opening | Poly-amido-saccharides (PASs) researchgate.netresearchgate.net |
Integration into Hydrogels and Organogels Research
This compound and its derivatives are effective low-molecular-weight gelators (LMWGs) capable of forming supramolecular gels in both water (hydrogels) and organic solvents (organogels). This ability stems from the molecule's capacity for self-assembly into three-dimensional fibrillar networks that immobilize the solvent.
The primary driving force for this self-assembly is the extensive network of non-covalent interactions, particularly hydrogen bonding. core.ac.uk The multiple hydroxyl (-OH) groups and the amide (-C(O)N-) functionality in the gluconamide structure act as both hydrogen bond donors and acceptors, facilitating the formation of a stable, self-assembled fibrillar network (SAFiN). researchgate.netcore.ac.uk
Research has shown that functionalized gluconamides can form stable organogels in a wide array of organic solvents, including methacrylate mixtures, o-xylene, chloroform, and ethanol. libretexts.org For example, hydroxypropyl-l-gluconamide has been identified as a supramolecular gelator in solvents like aniline (B41778) and benzyl (B1604629) alcohol. researchgate.net The formation of these gels is dependent on factors such as solvent polarity and concentration, and the resulting materials exhibit viscoelastic, solid-like properties. researchgate.net The structure of the gel network, often consisting of entangled fibers, can be visualized using techniques like scanning electron microscopy (SEM). researchgate.net
While the formation of organogels from gluconamides is well-documented, their ability to form hydrogels has also been noted. core.ac.uk The amphiphilic nature of N-alkyl gluconamides, combining a hydrophilic sugar headgroup with a hydrophobic alkyl tail, is crucial for self-assembly in aqueous environments. However, some structurally similar N-alkyl-D-glucamides have shown a tendency to crystallize rather than form stable, thixotropic hydrogels, indicating that subtle structural modifications are critical for controlling the gelation behavior. mdpi.com
Table 2: Gelation Properties of Selected Gluconamide Derivatives
| Gluconamide Derivative | Solvent | Gel Type | Key Driving Force |
|---|---|---|---|
| Functionalized Gluconamides | Various organic solvents (e.g., chloroform, ethanol) | Organogel | Supramolecular assembly libretexts.org |
| Hydroxypropyl-l-gluconamide | Aniline, Benzyl Alcohol | Organogel | Intermolecular Hydrogen Bonding researchgate.net |
| Amphiphilic N-Alkyl Gluconamides | Aqueous Solutions | Hydrogel | Hydrogen Bonding & Hydrophobic Interactions core.ac.uk |
| N,N'-ethylene bis-l-gluconamide | (Potential Gelator) | - | Extensive Hydrogen Bonding Network researchgate.net |
Role in Self-Healing Materials and Smart Polymers
The structural characteristics of this compound make it a promising candidate for the development of "smart" polymers and self-healing materials. These advanced materials are designed to respond to external stimuli or to autonomously repair damage.
Smart Polymers: Smart or stimuli-responsive polymers undergo significant changes in their properties in response to small environmental triggers. researchgate.net Research has demonstrated that gluconamide-based molecules can be incorporated into such systems. For instance, amphiphilic gluconamide-tailored anthracene (B1667546) gelators have been synthesized that form multi-stimuli-responsive hydrogels. acs.org These materials exhibit responsive behavior to a variety of stimuli, including temperature, light, anions, and mechanical stress, highlighting the potential for the gluconamide moiety to be a key component in sophisticated smart materials. acs.org
Self-Healing Materials: The concept of intrinsic self-healing relies on the incorporation of dynamic, reversible bonds into the polymer network. These bonds can be broken and reformed, allowing the material to repair cracks and cuts. The this compound structure is rich in functional groups—specifically, multiple hydroxyl groups and an amide linkage—that can participate in dynamic non-covalent interactions, particularly hydrogen bonding. tcd.ie A high density of these reversible hydrogen bonds can act as sacrificial bonds that break under stress and reform upon its removal, dissipating energy and enabling self-healing.
While direct application of this compound in self-healing polymers is an area for future research, the principle has been demonstrated in related sugar-based systems. For example, self-healing organogels have been developed from sugar-derived polyethers cross-linked with boronic acids, which form dynamic boronate ester bonds. rsc.org This demonstrates that the hydroxyl groups of a sugar backbone, like that in gluconamide, can be chemically modified to introduce dynamic covalent bonds, providing a pathway to self-healing properties. The combination of inherent hydrogen bonding capabilities and the potential for chemical modification makes gluconamide derivatives highly attractive for designing the next generation of self-healing materials.
Table 3: Potential Dynamic Interactions for Gluconamide-Based Smart and Self-Healing Polymers
| Dynamic Interaction Type | Relevant Functional Group(s) on Gluconamide | Potential Stimulus for Reversibility |
|---|---|---|
| Non-Covalent | ||
| Hydrogen Bonding | Amide (C=O, N-H for primary/secondary amides), Hydroxyl (-OH) | Temperature, pH, Mechanical Stress tcd.ie |
| Covalent (via modification) | ||
| Boronate Ester Bonds | Diol units from hydroxyl groups (modified with boronic acids) | Water, pH rsc.org |
| Imine / Acylhydrazone Bonds | Hydroxyls (oxidized to aldehydes) + amine/hydrazide crosslinkers | pH, Water nih.gov |
| Disulfide Bonds | Hydroxyls (functionalized with thiol groups) | Redox, Light, Temperature tcd.ie |
Catalytic Applications of this compound and its Derivatives
The chirality and dense functionality of this compound provide a valuable scaffold for the development of novel catalysts for asymmetric synthesis.
Organocatalytic Systems Utilizing this compound
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a metal-free alternative to traditional catalysis. nih.gov Carbohydrates are particularly attractive scaffolds for organocatalysts due to their natural abundance, low cost, and inherent chirality. nih.gov While this compound has not been specifically reported as an organocatalyst, its structural analogues derived from D-glucosamine and other sugars have shown significant promise. core.ac.uk
The strategy involves attaching a known catalytically active moiety to the chiral sugar backbone. The sugar scaffold then creates a specific chiral environment around the active site, influencing the stereochemical outcome of the reaction. For example, sugar-based prolinamides, where a proline unit is attached to a glucosamine (B1671600) scaffold, have been successfully employed as organocatalysts in asymmetric Michael addition reactions. core.ac.uk Similarly, attaching thiourea (B124793) groups to a sugar backbone creates bifunctional catalysts that can activate substrates through hydrogen bonding, and have been used in reactions like the aza-Henry reaction. nih.gov
Given the structural similarities, this compound represents a platform for developing new organocatalysts. Its multiple hydroxyl groups serve as convenient handles for chemical modification, allowing for the attachment of various catalytic groups, such as:
Proline and its derivatives: For catalyzing aldol (B89426) and Michael reactions.
Thiourea or Squaramide moieties: To act as hydrogen-bond donors for activating electrophiles. lumenlearning.com
Tertiary amines: For enamine-based catalysis.
By systematically modifying the this compound scaffold, it is possible to create a library of novel organocatalysts. The specific stereochemistry of the gluconamide backbone would play a crucial role in defining the catalyst's pocket and, consequently, its efficiency and enantioselectivity in asymmetric transformations.
Table 4: Asymmetric Reactions Catalyzed by Sugar-Derived Organocatalysts
| Sugar-Derived Catalyst Class | Catalytic Moiety | Example Asymmetric Reaction |
|---|---|---|
| Sugar Prolinamides | Proline | Michael Addition core.ac.uk |
| Sugar Thioureas | Thiourea | Aza-Henry (Nitro-Mannich) Reaction nih.gov |
| Sugar Ketones | Ketone | Epoxidation of Olefins |
| Sugar Crown Ethers | Crown Ether | Phase Transfer Catalysis nih.gov |
Ligand Design for Transition Metal Catalysis
In transition metal catalysis, chiral ligands are essential for controlling the stereoselectivity of a reaction. nih.gov The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, favoring the formation of one enantiomer of the product over the other. Carbohydrates are excellent platforms for chiral ligand design because they are enantiomerically pure, structurally rigid, and offer multiple sites for functionalization. nih.gov
Although this compound itself has not been reported as a ligand, numerous studies have demonstrated the efficacy of other sugar-based ligands in a variety of metal-catalyzed reactions. researchgate.netresearchgate.net The general approach involves modifying the hydroxyl groups of the sugar to introduce atoms with strong coordinating ability, such as phosphorus, nitrogen, or sulfur. For example, diphosphoroamidite ligands derived from D-xylose have been successfully used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. acs.org Similarly, diphosphite ligands derived from D-glucose have proven effective in the rhodium-catalyzed hydroformylation of vinyl arenas. nih.gov
This compound offers several potential coordination sites and opportunities for modification to act as a chiral ligand:
Oxygen Donors: The carbonyl oxygen of the amide group and the oxygens of the multiple hydroxyl groups can act as hard Lewis bases, coordinating to transition metals. wikipedia.org This could allow the unmodified gluconamide to act as a multidentate ligand, forming a chelate complex with a metal ion.
Modification of Hydroxyl Groups: The hydroxyl groups are prime locations for introducing stronger coordinating groups. They can be converted into phosphites, phosphinites, or ethers containing additional nitrogen or sulfur donors. This modular approach allows for the fine-tuning of the ligand's electronic and steric properties to optimize its performance in a specific catalytic reaction.
The rigid, chiral backbone of the gluconamide would hold these coordinating groups in a well-defined spatial arrangement, effectively transferring its chirality to the catalytic metal center.
Table 5: Examples of Sugar-Derived Ligands in Asymmetric Transition Metal Catalysis
| Sugar Source | Ligand Type | Metal | Asymmetric Reaction |
|---|---|---|---|
| D-Xylose | Diphosphoroamidite | Palladium | Allylic Alkylation acs.org |
| D-Glucose | Diphosphite | Rhodium | Hydroformylation nih.gov |
| D-Glucosamine | Phosphinite-Nitrogen | Palladium | Allylic Alkylation researchgate.net |
| D-Fructose | β-Amino alcohol | Titanium | Diethylzinc (B1219324) Addition to Aldehydes nih.gov |
Chiral Catalysis with this compound Derivatives
The inherent chirality and multiple coordination sites of sugar-derived molecules make them excellent scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. Derivatives of this compound are part of a broader class of carbohydrate-based ligands that are recognized for their potential in promoting high enantioselectivity in various chemical transformations. These ligands can be synthesized from readily available amino acids and amines and can act as neutral tetradentate ligands, binding to a wide variety of metal ions to form chiral complexes. rsc.org
Research into carbohydrate-derived chiral ligands has shown significant success in reactions such as the enantioselective addition of diethylzinc to aldehydes. While specific studies focusing exclusively on this compound derivatives are not extensively documented in readily available literature, the performance of analogous carbohydrate-based ligands provides strong evidence of their potential efficacy. For instance, chiral diols and β-amino alcohols synthesized from D-fructose have demonstrated excellent catalytic activity, achieving high conversion rates and enantioselectivities. nih.gov In these systems, the carbohydrate backbone creates a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
The general mechanism involves the formation of a chiral complex between a metal ion and the gluconamide derivative. The multiple hydroxyl groups and the amide functionality can coordinate with the metal, creating a rigid and predictable three-dimensional structure. This chiral pocket then selectively binds one of the prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product. Studies on similar ligands, such as those derived from D-fructose, in the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to benzaldehyde (B42025) have yielded enantiomeric excesses (ee) as high as 96%. nih.gov
Table 1: Performance of Analogue Carbohydrate-Based Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde This table presents data for closely related carbohydrate-derivatives to illustrate the potential catalytic activity of this compound derivatives.
| Ligand Type | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| D-Glucose Derivative | 75-90 | 35-56 |
| D-Galactose Derivative | 80-89 | 4-40 |
| D-Fructose Derivative | up to 100 | up to 96 |
Data sourced from studies on various carbohydrate-based diols and β-amino alcohols. nih.gov
This compound in Separation Science and Analytical Chemistry Tools
The unique chemical structure of this compound makes it a candidate for various applications in separation science, from chromatography to extraction methodologies.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. csfarmacie.cz Polysaccharide derivatives are a major class of CSPs due to their helical structures which create chiral grooves, enabling differential interactions with enantiomers. nih.gov While specific CSPs based directly on this compound are not widely commercialized, the principles of carbohydrate-based chromatography suggest its potential.
N,N-disubstituted amides are effective extractants for metal ions, particularly actinides and lanthanides, from aqueous solutions. researchgate.net This capability is attributed to the coordinating ability of the semi-polar carbon-oxygen bond in the amide group. The extraction process involves the formation of a complex between the metal ion and the amide ligand, which is then soluble in an organic phase.
This compound, as a member of the N,N-dialkyl amide family, is expected to exhibit similar properties. Its polyhydroxyalkyl chain can also contribute to the coordination and selectivity for certain metal ions. Research on structurally related diglycolamides (DGAs), such as N,N,N′,N′-tetraoctyldiglycolamide (TODGA), has demonstrated high efficiency in partitioning minor actinides from high-level waste streams. researchgate.netnih.gov These extractants co-extract trivalent actinides and lanthanides from nitric acid solutions. pnnl.gov The distribution ratio (D), which quantifies the efficiency of extraction, is a key parameter in these systems. For TODGA, the distribution ratios for Americium (DAm) and Europium (DEu) can be significant, indicating effective extraction. nih.gov Given these precedents, this compound is a promising candidate for developing new, potentially more selective or biocompatible extraction systems.
Table 2: Representative Distribution Ratios for Trivalent Metal Ion Extraction Using Analogue Diglycolamide (DGA) Extractants This table presents data for a structurally related DGA extractant to illustrate the potential extraction efficiency of this compound.
| Extractant System | Metal Ion | Distribution Ratio (D) | Conditions |
|---|---|---|---|
| T2EHDGA/HEH[EHP] | Americium (Am) | ~10-100 | 1 M HNO₃ |
| T2EHDGA/HEH[EHP] | Europium (Eu) | ~10-100 | 1 M HNO₃ |
| T9C3ODGA | Americium (Am) | > 500 | Ionic Liquid Medium |
| T9C3ODGA | Europium (Eu) | > 1000 | Ionic Liquid Medium |
Data represents typical values for N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) and a crown ether-derived DGA (T9C3ODGA). nih.govpnnl.gov
Amide-based compounds have been investigated as chemosensors for the detection of toxic metal ions. semanticscholar.org The principle behind these sensors is the interaction, often a coordination complex formation, between the amide ligand and the target metal ion, which results in a detectable signal, such as a color change or an electrochemical response. semanticscholar.orgresearchgate.net The amide groups, along with other heteroatoms, can act as binding sites for metal ions.
This compound, with its multiple hydroxyl and amide functional groups, possesses the necessary features to act as a recognition element in a chemical sensor. These groups can selectively bind to specific metal ions. When incorporated onto an electrode surface or into a composite material, this binding event can be transduced into a measurable electrical signal. For instance, amine-functionalized metal-organic frameworks have been used in electrochemical sensors to detect heavy metal ions like lead, where the amino groups promote the adsorption of the metal ions onto the sensor surface. researchgate.netrsc.org While direct application of this compound in this area is not extensively reported, its structure is analogous to other functional molecules used in the development of electrochemical sensors for environmental monitoring.
Exploration of this compound in Other Non-Biological Advanced Technologies
Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors for metals, particularly steel in acidic environments. chalcogen.ro These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (coordination bond formation between heteroatoms and metal d-orbitals).
The structure of this compound, with its multiple oxygen atoms (from hydroxyl and amide groups) and a nitrogen atom, makes it a strong candidate for a corrosion inhibitor. These heteroatoms can serve as active centers for adsorption onto a steel surface. Studies on other amino amide compounds have shown high inhibition efficiencies, often increasing with inhibitor concentration. chalcogen.ro Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate inhibitor performance. EIS data can show an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) in the presence of an effective inhibitor, indicating the formation of a protective adsorbed layer. researchgate.net
Table 3: Electrochemical Parameters for Corrosion Inhibition by an Analogue Amide Compound on Steel in HCl This table presents data for a representative N,N'-bis-propandiimine compound to illustrate the potential corrosion inhibition properties of this compound.
| Inhibitor Conc. (M) | Charge Transfer Resistance (Rct, Ω cm²) | Double Layer Capacitance (Cdl, µF cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 | 58 | 210 | - |
| 1x10⁻⁵ | 320 | 85 | 82.0 |
| 5x10⁻⁵ | 650 | 55 | 91.1 |
| 1x10⁻⁴ | 1150 | 30 | 95.0 |
| 5x10⁻⁴ | 1580 | 22 | 96.3 |
Data adapted from studies on N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-propandiimine in 1 M HCl. researchgate.net
The presence of the long, flexible, and hydrophilic gluconyl chain in this compound could further enhance its protective properties by forming a dense, water-repelling layer on the metal surface. This dual functionality—strong adsorption sites and a barrier-forming chain—suggests that it could be a highly effective and potentially environmentally friendly corrosion inhibitor.
Surface Modification and Interface Engineering
This compound belongs to the broader class of sugar-based surfactants, which are amphiphilic molecules combining a hydrophilic sugar headgroup with a hydrophobic alkyl tail. core.ac.uknih.gov This molecular architecture imparts surface-active properties, making such compounds candidates for roles in surface modification and the engineering of interfaces between different phases (e.g., oil-water or air-water). The gluconamide portion, derived from D-gluconic acid, provides a polar, hydrogen-bonding head, while the N,N-diethyl groups constitute the nonpolar, hydrophobic moiety.
Research into structurally similar compounds, specifically the homologous series of N,N-di-n-alkylaldonamides, provides insight into the surface activity that can be expected from this compound. A study on new surface-active N,N-di-n-alkyl-substituted amides derived from δ-D-gluconolactone demonstrated their ability to form adsorption layers at the air/water interface. nih.gov These related gluconamides show surface activity that is slightly higher than that of their glucoheptonamide counterparts, particularly with longer alkyl chains. nih.gov
The investigation into these N,N-di-n-alkylaldonamides yielded key adsorption parameters that quantify their behavior at interfaces. These parameters include the standard free energy of adsorption (ΔG°ad), the surface excess concentration at saturation (Γ∞), and the minimum area occupied by a molecule at the interface (Amin). nih.gov While specific data for the diethyl derivative is not detailed in this study, the findings for longer-chain homologues underscore the inherent surfactant properties of this class of molecules.
Table 1: Adsorption Parameters for N,N-di-n-alkylaldonamides at the Air/Water Interface (Illustrative Data based on Homologous Compounds) Note: This table presents generalized findings for the class of N,N-di-n-alkylaldonamides to illustrate their surface-active properties, as detailed in the referenced study. nih.gov Specific values for this compound are not provided in the source.
| Parameter | Description | Significance in Surface Modification |
| ΔG°ad | Standard free energy of adsorption | Indicates the spontaneity of the surfactant molecules moving from the bulk solution to the interface. A more negative value implies stronger adsorption. |
| Γ∞ | Surface excess concentration | Represents the maximum packing density of the molecules at the interface. Higher values suggest a more crowded, denser monolayer. |
| Amin | Minimum molecular area | The smallest area a single molecule occupies in a saturated monolayer. It is influenced by the size of both the hydrophilic head and hydrophobic tails. |
The ability of these sugar-based amides to self-assemble at interfaces is fundamental to their application in advanced materials. core.ac.uknih.gov In surface modification, they can alter the properties of a material, for instance, by rendering a hydrophobic surface more hydrophilic. In interface engineering, they can act as emulsifiers to stabilize oil-in-water or water-in-oil emulsions, a role for which other sugar-based amide surfactants have been investigated. core.ac.uk
Applications in Green Solvents and Deep Eutectic Solvents Research
The principles of green chemistry encourage the use of safer, more environmentally benign solvents to replace conventional volatile organic compounds (VOCs) that are often hazardous. researchgate.net Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. In this context, this compound presents potential as a candidate for research into novel green solvents due to its derivation from glucose, a renewable feedstock.
Another significant area of green chemistry is the development and application of Deep Eutectic Solvents (DESs). researchgate.netmdpi.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.commdpi.com When these components are derived from primary metabolites like amino acids, organic acids, and sugars, they are often termed Natural Deep Eutectic Solvents (NADES). nih.govnih.gov
The components used to form DESs are often biodegradable, non-toxic, and inexpensive. researchgate.netmdpi.com Research has documented the use of amides, polyols, and carboxylic acids as common constituents of DESs. mdpi.com Given that this compound is a sugar-derived amide, its molecular structure contains both hydrogen bond accepting (the amide carbonyl) and donating (the hydroxyl groups) functionalities, making it a theoretically viable component for the formation of new DESs.
Table 2: Potential Role of this compound in Green/DES Formulations
| Solvent Type | Key Characteristics | Relevance of this compound |
| Green Solvent | Derived from renewable resources, biodegradable, low toxicity. | Derived from glucose; sugar-based structure suggests potential for biodegradability and low toxicity. |
| Deep Eutectic Solvent (DES) | Mixture of Hydrogen Bond Acceptors (HBAs) and Donors (HBDs); low melting point. | Possesses both HBA (amide) and HBD (hydroxyl) sites, a key requirement for a DES component. mdpi.com |
| Natural DES (NADES) | Components are primary metabolites (sugars, amino acids, etc.). nih.gov | As a derivative of a natural sugar, it aligns with the "natural" character of NADES components. |
The application of DESs is expanding, particularly in the pharmaceutical field where they can significantly enhance the solubility of poorly water-soluble drugs. mdpi.comnih.gov The unique hydrogen-bonding environment within a DES can interact with drug molecules, disrupting their crystal lattice energy and facilitating dissolution. nih.gov While amides and sugars are established classes of DES components, specific studies detailing the use of this compound in DES or NADES formulations are not yet prominent in the literature. However, its structural features make it a logical candidate for future exploration in the design of novel, bio-based solvent systems.
Future Research Directions and Emerging Trends for N,n Diethyl D Gluconamide
Exploration of New Synthetic Methodologies with Enhanced Sustainability
The chemical industry is increasingly focusing on green and sustainable synthesis methods to minimize environmental impact. Future research on N,N-Diethyl-D-gluconamide is expected to align with these principles, moving beyond traditional synthesis routes to more eco-friendly alternatives. Key areas of exploration will likely include biocatalysis, mechanochemistry, and the use of greener solvent systems.
Biocatalytic approaches, utilizing enzymes to catalyze the amidation of D-gluconic acid or its esters, offer high selectivity and operate under mild reaction conditions, reducing energy consumption and byproduct formation. Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, presents another promising avenue for the sustainable synthesis of this compound. This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.
Furthermore, the investigation of deep eutectic solvents (DESs) and ionic liquids (ILs) as reaction media could provide environmentally benign alternatives to volatile organic compounds traditionally used in chemical synthesis. These solvents are often biodegradable, have low toxicity, and can be recycled, contributing to a more sustainable manufacturing process.
Advanced Computational Predictions for Novel Derivatives and Functions
Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new molecules with tailored properties. For this compound, advanced computational methods such as molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) studies will play a crucial role in predicting the properties and functions of novel derivatives.
MD simulations can provide detailed insights into the conformational behavior of this compound and its interactions with other molecules at an atomic level. mpg.denih.gov This understanding is critical for designing derivatives with specific binding affinities for biological targets or for predicting their behavior in complex formulations. By simulating the dynamic nature of these molecules, researchers can better understand structure-property relationships. bu.edudovepress.com
QSAR studies will enable the prediction of the biological activity or other properties of new this compound derivatives based on their molecular structure. mdpi.comnih.gov This in silico screening approach can significantly accelerate the discovery of new compounds with desired functionalities, reducing the need for extensive and costly experimental synthesis and testing.
Table 1: Potential Computational Approaches for this compound Research
| Computational Method | Application for this compound | Predicted Outcomes |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments and its interaction with biological macromolecules. | Understanding conformational flexibility, solvation properties, and binding mechanisms. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Predicting reactivity, spectroscopic properties, and designing more efficient synthetic routes. |
| QSAR | Developing models to predict biological activity or physical properties of derivatives. | Identifying key structural features for desired functions and prioritizing synthesis of promising candidates. |
| Docking Studies | Predicting the binding mode and affinity of derivatives to specific protein targets. | Screening for potential therapeutic applications and understanding molecular recognition. |
Integration of this compound into Multicomponent Systems
Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. nih.govnih.gov The integration of this compound or its precursors into MCRs could lead to the efficient synthesis of a diverse range of novel compounds with unique architectures and functionalities. The inherent functionality of the gluconamide (B1216962) scaffold, with its multiple hydroxyl groups and amide linkage, makes it an attractive component for designing new MCRs.
Furthermore, the self-assembly of this compound into supramolecular structures represents another facet of multicomponent systems. nih.gov By understanding and controlling the non-covalent interactions, such as hydrogen bonding, it may be possible to design and construct complex, functional supramolecular architectures. These systems could find applications in areas such as drug delivery, sensing, and catalysis.
Development of Next-Generation Functional Materials Based on Gluconamide Scaffolds
The unique structural features of this compound, including its chirality, hydrophilicity, and hydrogen-bonding capabilities, make it an excellent building block for the development of advanced functional materials. A significant area of future research will be the incorporation of this gluconamide into polymeric structures to create novel biomaterials.
One promising application is in the development of hydrogels. nih.govmdpi.comnih.gov By polymerizing derivatives of this compound or incorporating it into existing polymer networks, it may be possible to create hydrogels with tunable properties such as swelling behavior, mechanical strength, and biocompatibility. herts.ac.ukherts.ac.uk These hydrogels could be designed to be responsive to external stimuli like temperature or pH, making them suitable for applications in drug delivery, tissue engineering, and as smart materials. The gluconamide moiety can impart biodegradability and biocompatibility to these materials, enhancing their potential for biomedical applications.
Interdisciplinary Research at the Nexus of this compound Chemistry and Materials Science
The future of this compound research lies at the intersection of chemistry, biology, and materials science. An interdisciplinary approach will be crucial for unlocking the full potential of this compound. Collaborations between synthetic chemists, computational scientists, materials engineers, and biologists will be essential to design, synthesize, and characterize new gluconamide-based systems and to explore their applications in diverse fields.
For instance, the development of new drug delivery systems based on this compound hydrogels will require expertise in polymer chemistry for synthesis, computational modeling for predicting drug-polymer interactions, and cell biology for evaluating biocompatibility and efficacy. Similarly, the creation of novel biosensors could involve the functionalization of gluconamide-based materials with biorecognition elements, a task that necessitates a combination of chemical modification techniques and an understanding of biological interactions. This synergistic approach will undoubtedly lead to groundbreaking discoveries and the development of innovative technologies based on the versatile this compound scaffold.
Q & A
What are the recommended methods for synthesizing N,N-Diethyl-D-gluconamide with high purity?
Synthesis typically involves the reaction of D-gluconic acid derivatives with diethylamine under controlled conditions. A nucleophilic substitution or amidation reaction is commonly employed, using catalysts like carbodiimides or thionyl chloride to activate the carboxyl group. Purification steps may include vacuum distillation to remove excess amine, followed by recrystallization using solvents such as ethanol or acetone to isolate the product. For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 molar ratio of gluconic acid to diethylamine) and inert atmosphere conditions to prevent oxidation .
How can the structure of this compound be confirmed using spectroscopic techniques?
- NMR Spectroscopy : Use -NMR to identify ethyl group protons (δ 1.0–1.2 ppm for CH, δ 3.2–3.4 ppm for CH) and hydroxyl/amide protons. -NMR will show carbonyl carbons (δ ~170 ppm) and sugar backbone signals (δ 60–80 ppm).
- IR Spectroscopy : Confirm the amide bond via peaks at ~1650 cm (C=O stretch) and ~1550 cm (N-H bend).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNO.
Cross-validate with DEPT and 2D NMR (COSY, HSQC) for stereochemical confirmation .
What experimental strategies optimize the yield of this compound in aqueous versus non-aqueous systems?
- Aqueous Systems : Adjust pH to 7–8 using buffers (e.g., phosphate) to enhance amine reactivity. However, competing hydrolysis may reduce yield.
- Non-Aqueous Systems : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Catalytic DMAP (4-dimethylaminopyridine) improves reaction rates.
Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1). Optimize temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and side reactions .
How should researchers address contradictions in reported biological activities of this compound?
- Meta-Analysis : Systematically compare studies for variables like assay conditions (e.g., cell lines, concentrations) or impurity profiles.
- Controlled Replication : Reproduce experiments under standardized protocols, including purity verification (HPLC with C18 column, UV detection at 210 nm).
- Mechanistic Studies : Use knockout models or isotopic labeling (e.g., -gluconamide) to isolate metabolic pathways.
Refer to frameworks for contradiction analysis in qualitative research to identify methodological biases .
What are the critical safety considerations when handling this compound?
- Hazard Mitigation : Use PPE (nitrile gloves, lab coat, goggles) due to skin/eye irritation risks (H312, H302) .
- Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation (P271).
- Waste Disposal : Neutralize residual amine with dilute acetic acid before aqueous disposal. Collect organic waste in designated containers for incineration.
Document all procedures in alignment with OSHA guidelines and SDS recommendations .
How can the stability of this compound be assessed under varying storage conditions?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor for hydrolysis products (e.g., gluconic acid).
- Light Sensitivity : Use amber vials to prevent photodegradation; assess UV-vis absorbance changes at 260 nm.
- Long-Term Stability : Conduct real-time studies at 25°C, reporting impurity profiles every 6 months. Stability-indicating methods are critical .
What advanced analytical techniques resolve stereochemical uncertainties in this compound?
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- Circular Dichroism (CD) : Compare optical activity with D/L-gluconic acid standards.
- Chiral HPLC : Use a Chiralpak IC column (mobile phase: hexane/isopropanol 85:15) to separate enantiomeric impurities.
Cross-reference with NIST spectral databases for validation .
How do solvent polarity and hydrogen bonding affect the reactivity of this compound in glycosylation reactions?
- Polar Solvents : Increase nucleophilicity of hydroxyl groups but may stabilize intermediates via hydrogen bonding (e.g., DMSO).
- Non-Polar Solvents : Favor SN2 mechanisms but reduce solubility.
Use Kamlet-Taft parameters to quantify solvent effects. Computational modeling (DFT) can predict transition states in varying dielectric environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
